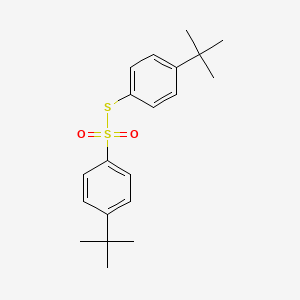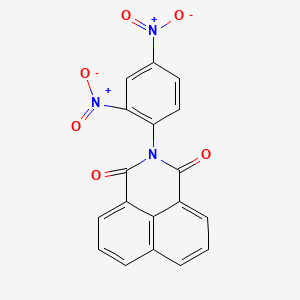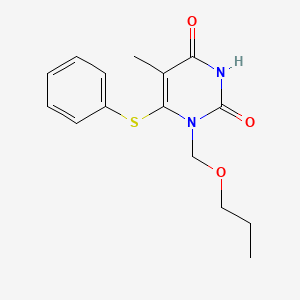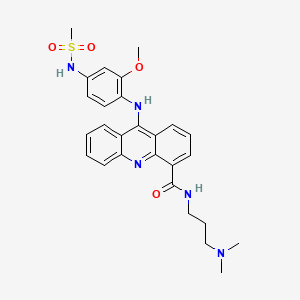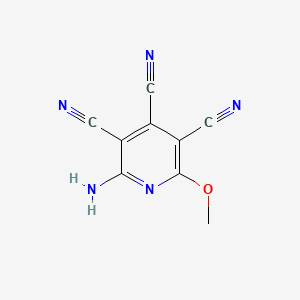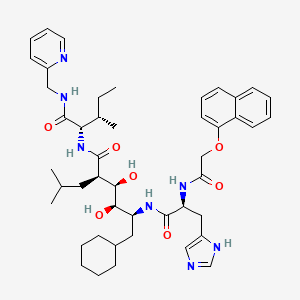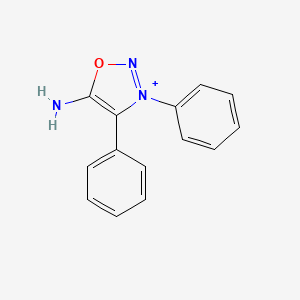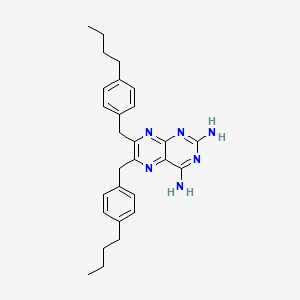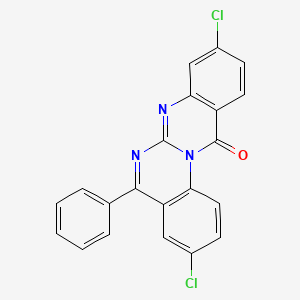
3,9-Dichloro-5-phenyl-12H-quinazolino(3,2-a)quinazolin-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dichloro-5-phenyl-12H-quinazolino(3,2-a)quinazolin-12-one is a complex organic compound with the molecular formula C21H11Cl2N3O. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3,9-Dichloro-5-phenyl-12H-quinazolino(3,2-a)quinazolin-12-one involves multiple steps. A common synthetic route includes the reaction of isatoic anhydride with various amines to form 2-aminobenzamides. These intermediates are then reacted with 2-nitrobenzaldehyde, followed by the reduction of the nitro group to yield 2-(2-aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives. Finally, these derivatives are reacted with aromatic aldehydes or 2-formylbenzoic acid to form the desired product .
Chemical Reactions Analysis
3,9-Dichloro-5-phenyl-12H-quinazolino(3,2-a)quinazolin-12-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which are essential for further functionalization.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
3,9-Dichloro-5-phenyl-12H-quinazolino(3,2-a)quinazolin-12-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and antifungal properties.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,9-Dichloro-5-phenyl-12H-quinazolino(3,2-a)quinazolin-12-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer properties .
Comparison with Similar Compounds
3,9-Dichloro-5-phenyl-12H-quinazolino(3,2-a)quinazolin-12-one is unique compared to other quinazolinone derivatives due to its specific substitution pattern and biological activities. Similar compounds include:
- 3,9-Dichloro-7-phenyl-13H-5,6,12a-triazatetra-phen-13-one
- 2-(2-aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives
- Isoinodolo[2,1-a]quinazolino[1,2-c]quinazolineones .
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
87119-75-3 |
|---|---|
Molecular Formula |
C21H11Cl2N3O |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
3,9-dichloro-5-phenylquinazolino[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C21H11Cl2N3O/c22-13-7-9-18-16(10-13)19(12-4-2-1-3-5-12)25-21-24-17-11-14(23)6-8-15(17)20(27)26(18)21/h1-11H |
InChI Key |
VKEDJBHCCUTJMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC4=C(C=CC(=C4)Cl)C(=O)N3C5=C2C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


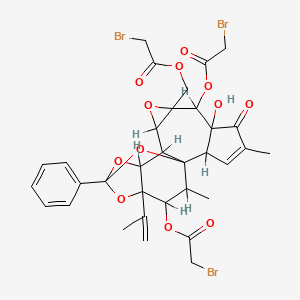
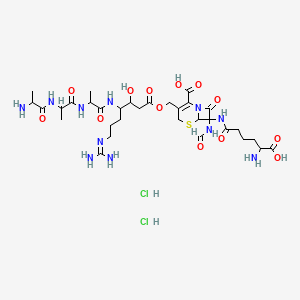
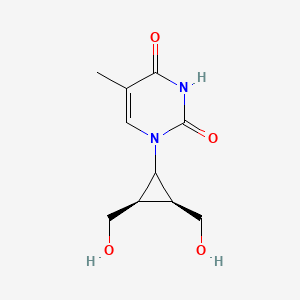
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
